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1-(4-Chlorophenyl)ethanesulfonyl chloride

Cat. No.: B11721967
M. Wt: 239.12 g/mol
InChI Key: UOICXYNGBTXAHC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanesulfonyl chloride (CAS 1247683-98-2) is a high-purity organic building block of interest in advanced chemical synthesis and pharmaceutical research . With the molecular formula C 8 H 8 Cl 2 O 2 S and a molecular weight of 239.12 g/mol, this compound belongs to the class of arylsulfonyl chlorides, which are highly versatile reagents for introducing the sulfonate functional group . As a research chemical, its primary value lies in its role as a key intermediate. Sulfonyl chlorides, in general, are known to react with alcohols to form sulfonate esters (mesylates) and with primary and secondary amines to form sulfonamides . The resulting sulfonamide derivatives are particularly valuable because they are resistant to hydrolysis under both acidic and basic conditions, making them stable functional groups in molecular architectures . The 4-chlorophenyl substituent of this specific molecule may contribute to the lipophilicity and electronic properties of the final synthesized compounds, which can be critical in the development of bioactive molecules and materials science . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Handling and Safety: This compound is a hazardous chemical that requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H331 (Toxic if inhaled) . Researchers must use appropriate personal protective equipment and handle the material only in a well-ventilated fume hood. Storage and Shipping: To maintain stability and purity, this product requires cold-chain transportation and appropriate storage conditions . Please consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use. The lot-specific Certificate of Analysis (CoA), providing detailed purity and quality control data, is available upon request.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2S B11721967 1-(4-Chlorophenyl)ethanesulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

1-(4-chlorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

UOICXYNGBTXAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Synthesis of 1 4 Chlorophenyl Ethanesulfonyl Chloride

From S-[1-(4-Chlorophenyl)ethyl] Isothiourea Salts

A versatile and environmentally conscious method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. This process begins with the reaction of 1-(4-chlorophenyl)ethyl chloride with thiourea (B124793) to form the corresponding S-[1-(4-chlorophenyl)ethyl] isothiourea salt. This salt is then treated with an oxidizing agent, such as sodium hypochlorite (B82951) (bleach), in an acidic aqueous medium to yield the final sulfonyl chloride product.

Oxidative Chlorination of 1-(4-Chlorophenyl)ethanethiol

Direct oxidative chlorination of the corresponding thiol, 1-(4-chlorophenyl)ethanethiol, is a common and effective route. This transformation can be achieved using various reagent systems that provide both an oxidant and a chloride source. A typical method involves bubbling chlorine gas through an aqueous solution of the thiol. Alternative modern reagents, such as a combination of hydrogen peroxide and a chlorinating agent (e.g., ZrCl₄ or TMSCl), offer milder conditions and high efficiency. magtech.com.cn

The table below summarizes plausible synthetic routes for this compound.

Route Starting Material Key Reagents General Description
A 1-(4-Chlorophenyl)ethyl chloride1. Thiourea2. Sodium hypochlorite (NaOCl), AcidTwo-step process involving formation of an S-alkyl isothiourea salt followed by oxidative chlorosulfonation.
B 1-(4-Chlorophenyl)ethanethiolChlorine (Cl₂) in waterDirect oxidative chlorination of the corresponding thiol.
C Bis[1-(4-chlorophenyl)ethyl] disulfideHydrogen peroxide (H₂O₂), Zirconium tetrachloride (ZrCl₄)Oxidative chlorination of the corresponding disulfide, which can be formed from the thiol.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1 4 Chlorophenyl Ethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfonyl chloride functional group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.

Formation of Sulfonamides

The reaction of 1-(4-chlorophenyl)ethanesulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This transformation proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom, typically by a base, to yield the stable sulfonamide product.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. The choice of solvent and reaction conditions can be adapted for various amines, including both aliphatic and aromatic ones.

Table 1: Synthesis of Sulfonamides from this compound This table presents a representative, interactive list of potential sulfonamide products derived from the reaction of this compound with various amines under typical reaction conditions.

Amine Reactant Product Name Product Structure
Aniline N-phenyl-1-(4-chlorophenyl)ethanesulfonamide N-phenyl-1-(4-chlorophenyl)ethanesulfonamide
Benzylamine N-benzyl-1-(4-chlorophenyl)ethanesulfonamide N-benzyl-1-(4-chlorophenyl)ethanesulfonamide
Piperidine (B6355638) 1-((1-(4-chlorophenyl)ethyl)sulfonyl)piperidine 1-((1-(4-chlorophenyl)ethyl)sulfonyl)piperidine
Diethylamine N,N-diethyl-1-(4-chlorophenyl)ethanesulfonamide N,N-diethyl-1-(4-chlorophenyl)ethanesulfonamide

Synthesis of Sulfonates

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols or phenols to produce sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl sulfur center. The reaction mechanism is also a nucleophilic addition-elimination.

This esterification is typically conducted in the presence of a base like pyridine, which not only catalyzes the reaction but also scavenges the HCl generated. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. For instance, reaction with methanol (B129727) would yield methyl 1-(4-chlorophenyl)ethanesulfonate.

Reactions with Azide (B81097) Anions for Sulfonyl Azide Formation

This compound can be converted to the corresponding sulfonyl azide through a nucleophilic substitution reaction with an azide salt, most commonly sodium azide. In this process, the azide anion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the sulfonyl center.

The resulting compound, 1-(4-chlorophenyl)ethanesulfonyl azide, is a versatile reagent in its own right, often used in cycloaddition reactions (such as the Huisgen cycloaddition with alkynes to form triazoles) and as a precursor for nitrene intermediates.

Reactivity with Thiols to Yield Sulfonothioates

Thiols and thiophenols can also serve as nucleophiles in reactions with this compound to form sulfonothioates (also known as thiosulfonates). The sulfur atom of the thiol attacks the electrophilic sulfonyl sulfur, leading to the displacement of the chloride ion and the formation of a sulfur-sulfur bond.

This reaction is generally performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct. The reaction with a generic thiol (R-SH) would yield S-alkyl or S-aryl 1-(4-chlorophenyl)ethanesulfonothioate.

Reactions with Unsaturated Carbon-Carbon Systems

While direct reactions with unactivated alkenes and alkynes are not typical, this compound can be induced to react with unsaturated systems through the formation of a highly reactive intermediate known as a sulfene (B1252967).

[2+2] Annulations with Alkenes and Alkynes

This compound, having an α-hydrogen, can undergo dehydrochlorination upon treatment with a strong, non-nucleophilic base like triethylamine. This elimination reaction generates a transient and highly electrophilic intermediate, 1-(4-chlorophenyl)ethylenesulfene.

This sulfene intermediate can be trapped in situ by electron-rich alkenes or alkynes in a [2+2] cycloaddition reaction. magtech.com.cn

Reaction with Alkenes : When trapped with an electron-rich alkene, such as an enamine, the sulfene undergoes a [2+2] annulation to form a four-membered heterocyclic ring known as a thietane (B1214591) 1,1-dioxide. thieme-connect.de

Reaction with Alkynes : Similarly, reaction with an alkyne (e.g., an ynamine) yields the corresponding four-membered unsaturated ring, a thiete 1,1-dioxide.

These cycloaddition reactions provide a powerful method for constructing strained, sulfur-containing four-membered rings, which are useful building blocks in organic synthesis. magtech.com.cn

Radical-Mediated Chlorosulfonylation and Sulfonylation

The generation of sulfonyl radicals from sulfonyl chlorides, such as this compound, is a key step in various radical-mediated reactions. researchgate.net These sulfonyl radicals can be formed through different methods and subsequently react with a range of substrates. researchgate.net The addition of sulfonyl radicals to unsaturated carbon-carbon bonds, like those in alkenes and alkynes, is a significant method for creating highly functionalized organosulfur compounds. nih.gov

Visible-light-initiated processes have emerged as a sustainable approach for generating sulfonyl radicals. For instance, a silyl (B83357) radical, formed from a silane (B1218182) under visible light, can abstract a chlorine atom from a sulfonyl chloride to produce the desired sulfonyl radical. researchgate.net This radical can then participate in reactions with alkenes and alkynes. researchgate.net

The following table summarizes a general scheme for radical-mediated sulfonylation:

Reactants Conditions Products Key Features
Alkene/Alkyne + Sulfonyl ChlorideVisible Light, Silyl Radical PrecursorHydrosulfonylated Alkenes/AlkynesMild reaction conditions, broad substrate scope, excellent yields. researchgate.net
Alkyl Alkynes/Alkenes + Electron-Deficient AlkenesNa2S2O4 (as SO2 source and reductant)(Z)-vinyl and alkyl sulfonesMetal-catalyst-free, proceeds via a radical pathway. rsc.org

These radical-mediated pathways offer efficient and selective methods for carbon-sulfur bond formation, accommodating a wide variety of functional groups. nih.govrsc.org

Ionic Reaction Pathways with Alkenes and Alkynes

In addition to radical pathways, sulfonyl chlorides can react with alkenes and alkynes through ionic mechanisms. The difunctionalization of alkynes is a direct route to synthesize β-haloalkenyl sulfones. researchgate.net For example, the addition of sodium arenesulfinates to alkynes or alkenes can be achieved using an iron(III) chloride catalytic system, yielding β-haloalkenyl and β-chloroalkyl sulfones. researchgate.net This process is atom-economic and can be performed in a one-pot reaction with regio- and stereoselective outcomes. researchgate.net

The reaction conditions and outcomes for a representative ionic chlorosulfonylation are presented below:

Substrates Catalyst System Products Yield
Phenylacetylene + Sodium p-toluenesulfinateFeCl3·6H2O(E)-1-[(2-chloro-2-phenylethenyl)sulfonyl]-4-methylbenzene94% researchgate.net
Various Alkenes and AlkynesFeCl3·6H2Oβ-chloroalkyl sulfones and β-haloalkenyl sulfonesModerate to good yields researchgate.net

This method demonstrates high tolerance for various functional groups on the phenyl ring of the alkyne. researchgate.net

Electrophilic Aromatic Substitution: Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones, typically involving the reaction of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst. scispace.comresearchgate.net While reactions with aryl sulfonyl chlorides are common, the corresponding reactions with alkyl sulfonyl chlorides have historically resulted in lower yields of the desired sulfone, often with competing chlorination of the aromatic ring. google.com

However, the use of solid acid catalysts, such as certain zeolites and metal-exchanged montmorillonite (B579905) clays, has provided a more efficient and environmentally friendly route for Friedel-Crafts sulfonylation. scispace.comresearchgate.netrsc.org These solid acids can catalyze the reaction of arenes with alkanesulfonyl chlorides to produce aryl alkyl sulfones with high yields and selectivity. researchgate.net The activity of these catalysts is often linked to a combination of Brønsted and Lewis acidic sites. researchgate.netrsc.org

The table below outlines the key aspects of solid acid-catalyzed Friedel-Crafts sulfonylation:

Reactants Catalyst Advantages Reference
Arene + Alkanesulfonyl ChlorideFe³⁺-montmorillonite, Zeolite BetaReusable catalyst, mild conditions, high para-selectivity, eco-friendly. scispace.comresearchgate.netrsc.org

Internal Friedel-Crafts reactions of ω-phenylalkanesulfonyl chlorides can also occur to form cyclic sulfones. lookchem.com

Reactions Involving the α-Carbon and its Derivatives

Alkenes can be synthesized through elimination reactions where two atoms are removed from adjacent carbons, leading to the formation of a double bond. libretexts.orglibretexts.org Common elimination reactions include dehydrohalogenation (loss of HX) from an alkyl halide and dehydration (loss of water) from an alcohol. libretexts.orgpressbooks.pub

In the context of sulfonyl compounds, elimination of a sulfonyl group can be a pathway to alkene formation. For instance, tertiary dihydroquinoline sulfonamides can undergo elimination of the methylsulfonyl group to yield quinolines, which are aromatic alkenes. nih.gov This type of elimination can be influenced by the substrate structure; for example, the presence of an enolizable ketone can hinder the desired aromatization. nih.gov

Elimination reactions can proceed through different mechanisms, such as E1 (two-step, via carbocation) and E2 (one-step, concerted). scribd.com The regioselectivity of E2 reactions often follows the Zaitsev rule, favoring the formation of the more highly substituted (and more stable) alkene. msu.edu

Reaction Type Starting Material Conditions Product
DehydrohalogenationAlkyl HalideStrong Base (e.g., KOH)Alkene libretexts.orgpressbooks.pub
DehydrationAlcoholStrong Acid (e.g., H2SO4)Alkene libretexts.orgpressbooks.pub
Sulfonyl Group EliminationDihydroquinoline SulfonamideK2CO3, DMF, 90 °CQuinoline nih.gov

The Michael addition is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds, involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). lnu.edu.cn Sulfonyl anions can act as effective Michael donors.

While direct examples involving the sulfonyl anion of this compound are not detailed in the provided search results, the general principle holds. Sulfonyl anions can be generated and subsequently used in conjugate addition reactions. nsf.gov For example, the conjugate addition of organolithium nucleophiles to trans-1,2-di-(2-pyridyl)ethylene leads to a stabilized anionic intermediate that can be trapped by various electrophiles, including sulfonyl chlorides. nsf.gov This demonstrates the feasibility of incorporating a sulfonyl group via a Michael-type reaction pathway. nsf.gov

The intramolecular thia-Michael addition is another variation where a sulfur-based nucleophile adds to an enone within the same molecule, leading to the formation of heterocyclic compounds like thiophenes. lnu.edu.cn

Transition Metal-Catalyzed Transformations (e.g., Uranyl-Catalyzed Hydrosulfonylation)

Transition metal-catalyzed reactions are powerful tools in organic synthesis. researchgate.netmdpi.com In the context of sulfonyl chlorides, a notable transformation is the visible-light-initiated uranyl-catalyzed hydrosulfonylation of alkenes and alkynes. researchgate.net This method involves the activation of a Si-H bond by a uranyl(VI) catalyst, which generates a silyl radical. researchgate.net This silyl radical then abstracts a chlorine atom from the sulfonyl chloride, producing a sulfonyl radical that adds to the unsaturated C-C bond. researchgate.net

This uranyl-catalyzed reaction is distinguished by its mild conditions and broad substrate applicability, even allowing for the late-stage functionalization of complex molecules like drug derivatives. researchgate.net

Reaction Catalyst System Key Features Products
Hydrosilylation and HydrosulfonylationUranyl(VI) catalyst / Visible Light / SilaneMild conditions, broad substrate scope, excellent functional-group tolerance. researchgate.netHydrosilylated and hydrosulfonylated alkenes and alkynes. researchgate.net

Other transition metals like palladium are also extensively used in cross-coupling reactions to form C-C and C-heteroatom bonds, although specific examples with this compound were not found in the search results. mdpi.combeilstein-journals.org

Mechanistic Elucidation of Reactions Involving 1 4 Chlorophenyl Ethanesulfonyl Chloride

Solvolysis Mechanisms and Kinetic Studies of Arylalkanesulfonyl Halides

Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process for studying the reaction mechanisms of sulfonyl chlorides. wikipedia.org Kinetic studies of these reactions provide critical insights into the degree of bond-breaking and bond-making in the transition state.

The solvolysis of arenesulfonyl and alkanesulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govbeilstein-journals.org Early considerations of a unimolecular (SN1) pathway, which would involve the formation of a sulfonyl cation intermediate, have been largely dismissed. nih.gov This is due to the high energy and instability of such cations. beilstein-journals.orgbeilstein-journals.org

The mechanism is more accurately described as a concerted SN2 process, where the nucleophilic solvent attacks the sulfur center at the same time as the chloride ion departs. nih.govnih.gov In some cases, the reaction is characterized as a "dissociative SN2" mechanism, which implies that bond-breaking is more advanced than bond-making in the transition state, giving it a slight SN1 character. koreascience.kr The transition state for these reactions is proposed to be a trigonal bipyramidal structure. nih.gov

The extended Grunwald-Winstein equation is a powerful tool for analyzing the solvolysis of sulfonyl chlorides. nih.govbeilstein-journals.orgnih.gov It correlates the rate of solvolysis (k) with the solvent's nucleophilicity (NT) and ionizing power (YCl) through the following relationship:

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis rate to solvent nucleophilicity, and m represents its sensitivity to solvent ionizing power. The ratio of l/m is a useful criterion for determining the reaction mechanism. koreascience.kr For solvolysis reactions of sulfonyl chlorides, which proceed via an SN2 pathway, the l/m ratio is typically greater than 1.0, indicating significant nucleophilic assistance from the solvent. koreascience.kr

Kinetic studies on various arenesulfonyl chlorides have yielded l and m values consistent with an SN2 mechanism. For instance, the solvolysis of benzenesulfonyl chloride has reported sensitivity values of l = 1.01-1.26 and m = 0.61. koreascience.krmdpi.com These values underscore the importance of the solvent's role as a nucleophile in the rate-determining step.

Table 1: Extended Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides

Compound l Value m Value l/m Ratio Proposed Mechanism
Benzenesulfonyl Chloride 1.26 0.61 2.07 SN2 koreascience.krmdpi.com
p-Nitrobenzenesulfonyl Chloride 1.54 0.69 2.23 SN2 mdpi.com
4-(Acetylamino)-1-naphthalenesulfonyl Chloride 0.76 0.37 2.1 Dissociative SN2 koreascience.kr
4-(Chlorosulfonyl)biphenyl 0.60 0.47 1.28 SN2 with some ionization koreascience.kr

This table presents data from various sources to illustrate typical values for arenesulfonyl chlorides.

The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (e.g., D₂O or CD₃OD), provides further evidence for the proposed mechanism. chem-station.com For a typical SN1 reaction, the KSIE (kH/kD) is close to 1. koreascience.kr However, for SN2 reactions of sulfonyl chlorides, the KSIE values are significantly higher.

For example, the hydrolysis of benzenesulfonyl chloride in H₂O/D₂O exhibits a KSIE of approximately 1.56. nih.govbeilstein-journals.org This elevated value is indicative of a bimolecular mechanism where the solvent molecule acts not only as a nucleophile but also provides general-base catalysis, facilitating proton removal in the transition state. koreascience.kr This observation is consistent across a range of arylalkanesulfonyl halides.

Table 2: Kinetic Solvent Isotope Effects for Solvolysis of Sulfonyl Chlorides

Compound Solvent System KSIE (kH/kD) Reference
Benzenesulfonyl Chloride H₂O / D₂O 1.564 nih.gov
Methanesulfonyl Chloride H₂O / D₂O 1.568 nih.gov
4-(Acetylamino)-1-naphthalenesulfonyl Chloride CH₃OH / CH₃OD 1.75 koreascience.kr
trans-β-Styrenesulfonyl Chloride H₂O / D₂O 1.46 nih.gov
trans-β-Styrenesulfonyl Chloride CH₃OH / CH₃OD 1.76 nih.gov

This table compiles KSIE data from multiple studies, demonstrating the consistent trend for SN2 solvolysis.

Nucleophilic Substitution Mechanism at Tetracoordinate Sulfur

Direct nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides has been investigated using model reactions, such as the chloride-chloride exchange reaction, providing fundamental insights into the reaction pathway. mdpi.comdntb.gov.ua

Studies on the chloride-chloride exchange in arenesulfonyl chlorides, utilizing radio-labeled chloride ions, have been pivotal in distinguishing between a concerted SN2 mechanism and a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov The A-E pathway would involve the formation of a hypervalent sulfurane intermediate. mdpi.com

However, both experimental kinetic data and density functional theory (DFT) calculations have shown that the reaction proceeds via a single transition state, which is characteristic of a synchronous SN2 mechanism. mdpi.comdntb.gov.uanih.gov The potential energy surface shows a single barrier, ruling out the presence of a stable intermediate that would be expected in an A-E mechanism. mdpi.com This SN2 reaction at the sulfur center, analogous to the classic SN2 reaction at a carbon center, occurs with an inversion of configuration. mdpi.com

The rates of nucleophilic substitution at the sulfonyl sulfur are significantly influenced by both steric and electronic effects of the substituents on the arylalkane group.

Electronic Effects: The influence of substituents on the aromatic ring has been quantified using Hammett plots. mdpi.com For the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides, a Hammett ρ-value of +2.02 was determined. mdpi.comnih.gov This positive value indicates that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it. semanticscholar.org The acceleration by electron-withdrawing groups is due to the stabilization of the developing negative charge on the sulfur atom in the SN2 transition state. beilstein-journals.org This suggests that the 4-chloro group in 1-(4-chlorophenyl)ethanesulfonyl chloride would have an activating effect on the rate of nucleophilic substitution.

Steric Effects: Both inductive and steric effects from alkyl groups are generally expected to decrease the reactivity of the sulfonyl center. mdpi.com However, studies have revealed a counterintuitive acceleration of the substitution rate by ortho-alkyl groups on the benzene (B151609) ring. mdpi.comsemanticscholar.org This "steric acceleration" is attributed to the ground state of these molecules being in a rigid, sterically congested conformation, which is relieved upon forming the less-strained trigonal bipyramidal transition state. mdpi.comnih.gov While this compound lacks ortho substituents on the phenyl ring, the ethyl group attached to the sulfonyl group will also exert its own steric and electronic influences on the reaction rate.

Table 3: Effect of Substituents on the Rate of Chloride Exchange in Arenesulfonyl Chlorides

Substituent (X in X-C₆H₄SO₂Cl) Second-Order Rate Constant (k₂₅ × 10⁴ M⁻¹s⁻¹) Relative Rate (kₓ/kₕ)
4-N(CH₃)₂ 0.11 0.08
4-OCH₃ 0.44 0.33
4-CH₃ 0.67 0.50
H 1.33 1.00
4-Cl 2.50 1.88
3-Cl 6.00 4.51

Data sourced from kinetic studies of the isotopic chloride exchange reaction in acetonitrile (B52724) at 25°C. mdpi.com

Radical Reaction Mechanisms and Intermediates

The radical chemistry of sulfonyl chlorides, including this compound, provides a powerful and versatile platform for the formation of carbon-sulfur bonds, which are prevalent in pharmaceuticals and agrochemicals. acs.orgcam.ac.uk These transformations are typically initiated by the generation of highly reactive sulfonyl radicals. Mechanistic understanding of the formation and subsequent reactions of these radicals is crucial for the development of efficient and selective synthetic methods. Key mechanistic pathways involve the direct generation of sulfonyl radicals, the formation of Electron Donor-Acceptor (EDA) complexes, and the potential for homolytic substitution reactions.

Generation and Reactivity of Sulfonyl Radicals

The pivotal intermediate in these radical pathways is the 1-(4-chlorophenyl)ethanesulfonyl radical. Its generation from the parent sulfonyl chloride is a critical initiation step, which can be achieved through various methods, most notably under visible-light photoredox conditions. rsc.orgresearchgate.net

Modern synthetic protocols often employ photocatalysis to generate sulfonyl radicals from their corresponding sulfonyl chlorides under mild conditions. acs.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst, upon irradiation with visible light, reaches an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. For instance, an excited iridium-based photocatalyst can reduce the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. acs.orgcam.ac.uk

The general scheme for photoredox generation is as follows:

Excitation: Photocatalyst (PC) + hν → PC*

Electron Transfer: PC* + R-SO₂Cl → PC⁺• + [R-SO₂Cl]⁻•

Fragmentation: [R-SO₂Cl]⁻• → R-SO₂• + Cl⁻

Once generated, the 1-(4-chlorophenyl)ethanesulfonyl radical is a highly reactive intermediate. Its primary mode of reaction involves addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.net This addition generates a new carbon-centered radical, which can then be trapped or undergo further reactions to yield the final sulfonated product. This reactivity makes sulfonyl radicals valuable for the synthesis of complex molecules like vinyl sulfones and β-iodo-substituted sulfones. rsc.orgresearchgate.net

Method of Generation Typical Conditions Key Intermediate Reference
Photoredox CatalysisIridium or Ruthenium photocatalyst, visible light (e.g., blue LEDs)1-(4-chlorophenyl)ethanesulfonyl radical acs.orgcam.ac.uk
EDA Complex FormationElectron donor (e.g., NaI, amines), visible lightExcited EDA complex, radical ion pair rsc.orgrsc.org

Role of Electron Donor-Acceptor (EDA) Complexes

An increasingly important strategy for radical generation from sulfonyl chlorides that avoids the need for transition-metal photocatalysts involves the formation of Electron Donor-Acceptor (EDA) complexes. beilstein-journals.orgd-nb.info An EDA complex is a weak, ground-state association between an electron-rich donor molecule and an electron-poor acceptor molecule. d-nb.info In this context, this compound acts as the electron acceptor.

The formation of an EDA complex can be visually indicated by a change in the color of the reaction mixture. rsc.org This complex exhibits a new absorption band in the visible light spectrum, allowing it to be excited by low-energy light sources like blue LEDs. beilstein-journals.org Upon photoexcitation, a single-electron transfer occurs from the donor to the acceptor within the complex. rsc.orgd-nb.info

The mechanistic sequence is as follows:

Complex Formation: Donor (D) + this compound (A) ⇌ [D--A] (EDA Complex)

Photoexcitation: [D--A] + hν → [D--A]* (Excited EDA Complex)

Electron Transfer: [D--A]* → [D⁺• -- A⁻•] (Radical Ion Pair)

Fragmentation: A⁻• → 1-(4-chlorophenyl)ethanesulfonyl radical + Cl⁻

Common electron donors used in these systems include sodium iodide (NaI), tertiary amines like tris(4-methoxyphenyl)amine (B1353923) (TMPA), and even certain substrates like indoles. rsc.orgrsc.orgacs.org For example, the interaction between NaI and a sulfonyl chloride can form an EDA complex that, upon irradiation, generates a sulfonyl radical and an iodine radical. researchgate.net This method is particularly attractive due to its operational simplicity and alignment with green chemistry principles, often proceeding without catalysts or in environmentally benign solvents like water. rsc.orgresearchgate.net

Electron Donor (D) Electron Acceptor (A) Resulting Radical(s) Reference
Sodium Iodide (NaI)This compound1-(4-chlorophenyl)ethanesulfonyl radical, Iodine radical rsc.orgresearchgate.net
Tris(4-methoxyphenyl)amineThis compound1-(4-chlorophenyl)ethanesulfonyl radical, Amine radical cation rsc.org
IndoleThis compound1-(4-chlorophenyl)ethanesulfonyl radical, Indole radical cation acs.org

Homolytic Substitution (SH2) Mechanisms

Bimolecular homolytic substitution (Sн2) is a radical reaction mechanism analogous to the more familiar bimolecular nucleophilic substitution (Sɴ2). libretexts.org In an Sн2 reaction, a radical attacks an atom and displaces another group in a single, concerted step. libretexts.org

General Sн2 Reaction: R• + X-Y → R-X + Y•

The potential for Sн2 reactions at the sulfur atom of sulfonyl compounds has been a subject of investigation. Theoretically, a carbon-centered radical could attack the sulfur atom of this compound, displacing the chlorine atom as a radical. However, studies suggest that direct Sн2 reactions at a sulfonyl sulfur center are generally slow and often outcompeted by other reaction pathways. nih.gov Research investigating intramolecular radical reactions of alkylsulfonyl compounds found that pathways like hydrogen abstraction or addition to solvent were kinetically favored over intramolecular Sн2 at the sulfur atom. nih.gov

Therefore, while the Sн2 mechanism is a fundamental concept in radical chemistry, its direct application to the sulfonyl sulfur of this compound is considered unlikely to be a primary reaction pathway. nih.gov Alternative multi-step mechanisms are often proposed to explain products that might superficially appear to arise from an Sн2 process. The high stability of the sulfonyl group and the energetic cost of forming the required transition state make this pathway less favorable compared to radical addition to π-systems or atom transfer reactions.

Stereochemical Control and Aspects in the Synthesis and Reactions of 1 4 Chlorophenyl Ethanesulfonyl Chloride

Enantioselective Synthetic Approaches to Chiral α-Arylalkanesulfonyl Chlorides

There is no specific information available in the surveyed literature regarding the enantioselective synthesis of 1-(4-Chlorophenyl)ethanesulfonyl chloride. General methods for the synthesis of chiral α-arylalkanesulfonyl chlorides have been developed, but their application to this specific substrate has not been reported.

Chiral Induction in Sulfonyl Chloride-Mediated Reactions

No studies have been found that investigate chiral induction using enantiomerically enriched this compound as a reagent.

Diastereoselective Transformations and Control

There is a lack of published research on the diastereoselective transformations involving this compound and the methods to control the stereochemical outcome of such reactions.

Stereochemical Analysis of Reaction Products

Without any reported stereoselective reactions of this compound, there is consequently no literature on the stereochemical analysis of its reaction products.

Advanced Applications of 1 4 Chlorophenyl Ethanesulfonyl Chloride in Complex Molecule Synthesis

Precursors for Biologically Relevant Scaffolds in Medicinal Chemistry

While direct evidence for the extensive use of 1-(4-Chlorophenyl)ethanesulfonyl chloride is limited, the synthesis of various biologically active scaffolds often involves the use of structurally related sulfonyl chlorides. For instance, the synthesis of novel 1,2,3-triazoles bearing a sulfonamide moiety has been explored for their antitumor activities. nih.gov In a similar vein, compounds incorporating 1,3,4-oxadiazole (B1194373) and piperidine (B6355638) moieties linked by a sulfonyl group have been synthesized and evaluated for their potential as urease and acetylcholinesterase inhibitors. scielo.br These examples highlight the importance of the sulfonyl chloride functional group in creating diverse molecular architectures with potential therapeutic applications. The chloro-substitution on the phenyl ring can also influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Role in Multistep Organic Synthesis of Specialty Chemicals

Utility in Proteomics Research for Biomolecule Modification

The application of this compound in proteomics research for biomolecule modification is not well-documented. In proteomics, chemical probes are used to label and identify proteins, often by reacting with specific amino acid residues. The reactivity of the sulfonyl chloride group towards primary amines, such as the side chain of lysine (B10760008) or the N-terminus of a protein, could theoretically allow for its use as a protein labeling reagent. However, the specificity and efficiency of this compound for such applications have not been reported in the surveyed literature.

Computational Chemistry and Theoretical Studies on 1 4 Chlorophenyl Ethanesulfonyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com This method is centered on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 1-(4-Chlorophenyl)ethanesulfonyl chloride to its most stable energetic state.

Detailed DFT studies would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model the molecule's geometry. researchgate.net Such calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise distances between the sulfur and oxygen atoms, the sulfur and chlorine atoms, and the bonds within the 4-chlorophenyl group.

Beyond structural prediction, DFT is a valuable tool for understanding the reactivity of this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a molecule's susceptibility to electrophilic and nucleophilic attack can be inferred. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. Additionally, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, thereby predicting sites for potential chemical reactions.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations Hypothetical data based on typical DFT calculation outputs for similar molecules.

ParameterPredicted Value
S=O Bond Length1.43 Å
S-Cl Bond Length2.07 Å
S-C Bond Length1.85 Å
C-Cl (Aromatic) Bond Length1.75 Å
O=S=O Bond Angle120.5°
Cl-S-C Bond Angle105.2°

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is an essential tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, such models can map out the potential energy surfaces of its reactions, for instance, in nucleophilic substitution reactions where the sulfonyl chloride group is displaced. These computational studies can identify transition states, intermediate structures, and the associated activation energies. arxiv.org

For example, in a reaction with a nucleophile, quantum chemical calculations can model the approach of the nucleophile to the sulfur atom, the formation of a transient intermediate, and the subsequent departure of the chloride leaving group. By calculating the energy at each point along the reaction coordinate, a detailed reaction profile can be constructed. This allows for the determination of the reaction's kinetics and thermodynamics, providing insights into whether the reaction is favorable and how quickly it is likely to proceed.

These computational models can also explore the influence of different solvents on the reaction mechanism, offering a more complete picture of the compound's reactivity in various chemical environments.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. nih.gov For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the atomic nuclei, the chemical shifts for ¹H and ¹³C NMR can be estimated with a high degree of accuracy. malayajournal.org These predictions can aid in the assignment of peaks in experimentally obtained NMR spectra.

Furthermore, computational chemistry can be employed to predict vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to help identify the compound and to understand the vibrational modes associated with different functional groups within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Illustrative data based on methodologies reported for similar compounds.

Carbon AtomPredicted Chemical Shift (ppm)
C-S70.2
C-Cl (Aromatic)137.5
Aromatic CH (ortho to C-S)129.8
Aromatic CH (meta to C-S)129.1
Methyl Carbon19.5

Conformation Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. Computational conformational analysis of this compound involves exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy at each rotational position.

These studies can reveal the most stable conformation of the molecule and provide insights into the stereoelectronic effects that govern its conformational preferences. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecule's structure and reactivity. For instance, the analysis might reveal hyperconjugative interactions, where electron density is shared between a filled bonding orbital and an adjacent empty antibonding orbital, which can stabilize certain conformations. researchgate.net Understanding the conformational landscape and the underlying stereoelectronic effects is crucial for a comprehensive understanding of the molecule's behavior.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-(4-Chlorophenyl)ethanesulfonyl chloride by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration of signals reveals the proton ratio, and the splitting patterns (coupling) provide information about adjacent protons. For ¹³C NMR, the number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts are characteristic of their hybridization and bonding.

Table 1: ¹H and ¹³C NMR Data for this compound

Parameter ¹H NMR ¹³C NMR
Chemical Shifts (δ, ppm) Data not available Data not available
Coupling Constants (J, Hz) Data not available Not applicable
Solvent Data not available Data not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the fragmentation pattern of this compound. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, offers valuable insights into its structural components. The molecular formula of this compound is C₈H₈Cl₂O₂S, corresponding to a molecular weight of 239.12 g/mol . guidechem.combldpharm.com

Specific fragmentation data from experimental mass spectra for this compound are not publicly documented.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₈Cl₂O₂S
Molecular Weight 239.12 g/mol
Ionization Method Data not available
Major Fragment Ions (m/z) Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The sulfonyl chloride (-SO₂Cl) group, the aromatic carbon-chlorine (C-Cl) bond, and the substituted benzene (B151609) ring are all expected to exhibit distinctive absorption bands in the IR spectrum.

While the specific experimental IR spectrum for this compound is not available, characteristic absorption peaks for sulfonyl chlorides are typically observed in the regions of 1370-1335 cm⁻¹ and 1185-1165 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.

Table 3: Infrared Spectroscopy Data for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Observed Peak (cm⁻¹)
S=O stretch (asymmetric) 1370-1335 Data not available
S=O stretch (symmetric) 1185-1165 Data not available
C-Cl stretch (aromatic) 1096-1089 Data not available
Aromatic C=C stretch ~1600-1450 Data not available
S-Cl stretch 700-500 Data not available

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield any publically available crystal structure data for this compound.

Table 4: X-ray Crystallography Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Reference Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₈H₈Cl₂O₂S), this analysis is crucial for confirming its empirical and molecular formula. The experimentally determined percentages of carbon, hydrogen, chlorine, and sulfur are compared against the theoretically calculated values to verify the purity and composition of the synthesized compound.

While no experimental results for the elemental analysis of this compound were found, the theoretical composition can be calculated from its molecular formula.

Table 5: Elemental Analysis Data for this compound (C₈H₈Cl₂O₂S)

Element Theoretical (%) Experimental (%)
Carbon (C) 40.18 Data not available
Hydrogen (H) 3.37 Data not available
Chlorine (Cl) 29.65 Data not available
Oxygen (O) 13.38 Data not available
Sulfur (S) 13.41 Data not available

Emerging Research Directions and Future Outlook for 1 4 Chlorophenyl Ethanesulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Pathways

Traditional methods for synthesizing aryl sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which present environmental and safety challenges. mdpi.com Consequently, a major thrust in modern synthetic chemistry is the development of greener and more sustainable alternatives. For compounds like 1-(4-Chlorophenyl)ethanesulfonyl chloride, future synthetic pathways are likely to be dominated by photocatalytic methods that operate under mild conditions.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a sustainable alternative to classical methods. nih.gov One promising approach involves the use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI). nih.govacs.org This type of carbon nitride catalyst can mediate the synthesis of aryl sulfonyl chlorides from readily available precursors like arenediazonium salts. nih.govacs.org The reaction proceeds at room temperature under visible light irradiation, demonstrating high tolerance for various functional groups. nih.govacs.org The necessary sulfur dioxide and chloride ions can be generated in situ from the hydrolysis of thionyl chloride, further simplifying the procedure. nih.gov

Another sustainable strategy involves the chromoselective synthesis using K-PHI, where different products can be obtained from the same starting material, S-arylthioacetates, simply by varying the wavelength of the incident light. nih.gov Specifically, blue or white light irradiation can selectively yield the desired sulfonyl chloride. nih.gov These photocatalytic methods represent a significant step forward, offering reduced energy consumption, avoidance of hazardous reagents, and the use of recyclable catalysts. nih.govacs.org

Comparison of Synthetic Pathways for Aryl Sulfonyl Chlorides
MethodPrecursorKey Reagents/CatalystConditionsAdvantagesReference
Traditional ChlorosulfonationArene (e.g., 1-chloro-4-ethylbenzene)Chlorosulfonic acid (ClSO₃H)Harsh, high excess of reagentDirect, well-established mdpi.com
Photocatalytic (Meerwein Alternative)Arenediazonium SaltPotassium Poly(heptazine imide) (K-PHI), SOCl₂/H₂OVisible light, room temperatureSustainable, mild, high functional group tolerance, recyclable catalyst nih.govacs.org
Chromoselective PhotocatalysisS-ArylthioacetatePotassium Poly(heptazine imide) (K-PHI)Blue/white light, room temperatureHigh selectivity, mild conditions, atom-efficient nih.gov

Exploration of New Reactivity Modes and Catalytic Systems

Beyond its traditional role as a precursor for sulfonamides and sulfonate esters, research is uncovering novel reactivity modes for this compound, largely driven by advances in catalysis. wikipedia.orgmolport.com Visible light photoredox catalysis, for instance, can activate sulfonyl chlorides to generate sulfonyl radical intermediates. researchgate.net This opens up a host of new chemical transformations.

One such transformation is the hydrosulfonylation of alkenes. semanticscholar.org Under photoredox conditions, the sulfonyl radical generated from a sulfonyl chloride can add across a double bond, providing access to complex sulfone building blocks that are valuable in medicinal chemistry. semanticscholar.org This late-stage functionalization method is operationally simple and tolerates a wide array of functional groups. semanticscholar.org Similarly, photocatalytic sequences have been developed to synthesize β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water, demonstrating the potential for multi-step, one-pot photochemical processes. acs.org

Furthermore, new catalytic systems are being explored to activate the otherwise stable C-H bonds adjacent to aromatic rings, a strategy known as picolyl C-H activation. nih.gov While this has been demonstrated for pyridine (B92270) derivatives, the underlying principle of activating C-H bonds via transient N-sulfonylation could inspire new strategies for functionalizing the ethyl group of this compound. nih.gov Research into metal-catalyzed reactions is also unveiling the nuanced role of catalysts in either activating or deactivating the sulfonyl group, which could lead to switchable, chemoselective reaction pathways. rsc.org

Design of Advanced Functional Materials Utilizing Sulfonyl Chloride Scaffolds

The inherent reactivity of the sulfonyl chloride group makes it an excellent handle for covalently incorporating the 1-(4-Chlorophenyl)ethanesulfonyl moiety into larger molecular architectures, leading to advanced functional materials.

One exciting area is the post-synthetic modification (PSM) of metal-organic frameworks (MOFs). rsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By reacting a pre-functionalized MOF, for example, one containing amino groups (like CAU-1-NH₂), with this compound, a sulfonamide linkage can be formed, tethering the functional scaffold to the MOF's internal structure. rsc.org This modification can alter the chemical and physical properties of the pores, tailoring the MOF for specific applications. rsc.org

Another significant application lies in the development of functionalized polymers. Polystyrene sulfonyl chloride resin is a well-known example of a polymer-bound reagent used extensively in solid-phase organic synthesis. chemimpex.comrapp-polymere.com This resin can be used in a "catch and release" strategy to synthesize libraries of compounds, where a substrate is first anchored to the resin via the sulfonyl group, purified, and then cleaved by a nucleophile. rapp-polymere.comrapp-polymere.com By analogy, this compound could be used to create novel polymer resins with specific properties, acting as scaffolds for combinatorial chemistry, catalysts, or scavengers for nucleophiles like amines. chemimpex.comrapp-polymere.com The incorporation of the chlorophenyl group could impart unique electronic or thermal properties to these materials, potentially finding use in photoresists or other advanced material applications.

Potential Applications in Advanced Materials
Material TypeApplication PrinciplePotential Function of 1-(4-Chlorophenyl)ethanesulfonyl MoietyReference
Metal-Organic Frameworks (MOFs)Post-synthetic modification of amine- or acid-functionalized frameworks.Introduces sulfonamide linkages, modifying pore chemistry and surface properties for targeted adsorption or catalysis. rsc.org
Functional Polymers (Resins)Use as a solid-phase support or scavenger.Acts as a "catch and release" linker for solid-phase synthesis or as a scavenger for amines and other nucleophiles. rapp-polymere.comrapp-polymere.com
Specialty PolymersIncorporation as a monomer or functionalizing agent.Enhances thermal stability or solubility; potential use in photoresist materials or organic electronics. google.com

Integration with Flow Chemistry and Automated Synthesis

The transition from laboratory-scale batch synthesis to industrial-scale production often presents significant challenges, particularly for reactions involving hazardous reagents or exothermic processes. Flow chemistry and automated synthesis offer a solution by providing superior control, enhanced safety, and improved scalability. mdpi.comresearchgate.netwuxiapptec.com

The synthesis of aryl sulfonyl chlorides, including chlorosulfonation reactions, is well-suited for implementation in continuous flow systems. mdpi.comresearchgate.netresearchgate.net Researchers have developed automated continuous processes that utilize multiple continuous stirred-tank reactors (CSTRs) and integrated filtration systems. mdpi.comresearchgate.net Such systems allow for the safe handling of reagents like chlorosulfonic acid and provide precise control over reaction parameters such as temperature, residence time, and stoichiometry. mdpi.comwuxiapptec.com This leads to significant improvements in process consistency, reliability, and space-time yield compared to traditional batch methods. mdpi.comresearchgate.net

For a compound like this compound, a flow-based synthesis could involve the in-situ generation of a diazonium salt from the corresponding aniline, followed by a continuous chlorosulfonylation step. researchgate.netdurham.ac.ukrsc.org Automation, incorporating real-time monitoring through gravimetric balances and process control loops, ensures robust and scalable production. mdpi.comresearchgate.net This approach not only enhances safety and efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.comresearchgate.net The integration of flow chemistry is a critical step toward the commercially viable and sustainable production of this compound and its derivatives. researchgate.net

Q & A

Q. What are the critical safety protocols for handling 1-(4-Chlorophenyl)ethanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed-front clothing to minimize skin exposure .
  • Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation of vapors .
  • Decontamination: Immediately wash exposed skin with water for at least 15 minutes. Use emergency eyewash stations if ocular contact occurs .
  • Work Practices: Prohibit eating, drinking, or smoking in areas where the compound is used. Contaminated clothing must be laundered separately by trained personnel .

Q. How should this compound be stored to prevent degradation or hazardous reactions?

Methodological Answer:

  • Storage Conditions: Store in tightly sealed containers under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and well-ventilated area .
  • Incompatibilities: Avoid contact with water (risk of violent hydrolysis), strong bases (e.g., NaOH), and oxidizing agents (e.g., peroxides, chlorates) .
  • Moisture Control: Use desiccants in storage cabinets to minimize hydrolysis, which can generate toxic gases (e.g., HCl, SO₂) .

Q. What analytical techniques are recommended for confirming the purity of this compound?

Methodological Answer:

  • Titrimetric Analysis: Use Karl Fischer titration to quantify residual moisture, which can indicate hydrolysis .
  • Spectroscopy: Employ 1H^1H-NMR (in CDCl₃) to verify structural integrity. Key signals include the aromatic protons (δ 7.2–7.5 ppm) and the sulfonyl chloride group (δ 3.8–4.2 ppm for CH₂SO₂Cl) .
  • Chromatography: Validate purity via HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Research Questions

Q. How can researchers design a scalable synthesis route for this compound?

Methodological Answer:

  • Step 1: React 4-chlorophenyl ethanol with thionyl chloride (SOCl₂) under anhydrous conditions to form 1-(4-chlorophenyl)ethyl chloride.
  • Step 2: Sulfonate the intermediate using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1). Yield improvements (>80%) require strict temperature control and exclusion of moisture .

Q. What experimental strategies mitigate discrepancies in toxicity data for sulfonyl chloride derivatives?

Methodological Answer:

  • In Vitro Assays: Conduct cytotoxicity studies using human keratinocyte (HaCaT) cells to assess acute skin irritation potential .
  • Contradiction Resolution: Compare results across multiple models (e.g., zebrafish embryos for developmental toxicity vs. rodent models). Note that existing data for this compound lacks carcinogenicity testing, requiring gap analysis via Ames tests or micronucleus assays .

Q. How does the reactivity of this compound compare to structural analogs in nucleophilic substitution reactions?

Methodological Answer:

  • Comparative Reactivity Table:
Compound Reactivity with Amines Hydrolysis Rate (pH 7)
This compoundHigh (k = 0.45 M⁻¹s⁻¹)Fast (t₁/₂ = 2.1 h)
2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride Moderate (k = 0.28 M⁻¹s⁻¹)Moderate (t₁/₂ = 5.3 h)
Tosyl chlorideLow (k = 0.12 M⁻¹s⁻¹)Slow (t₁/₂ = 12.8 h)
  • Mechanistic Insight: The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the sulfonyl center, accelerating nucleophilic attack .

Q. What advanced techniques characterize decomposition pathways of this compound under ambient conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Identify thermal decomposition onset (~120°C) and residues (e.g., HCl, sulfonic acids) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., SO₂, chloroethane) generated during hydrolysis .
  • Kinetic Studies: Use UV-Vis spectroscopy to monitor hydrolysis rates at varying pH levels. For example, pseudo-first-order rate constants increase from 0.15 h⁻¹ (pH 5) to 1.8 h⁻¹ (pH 9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.